N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
CAS No.: 941941-63-5
Cat. No.: VC4867095
Molecular Formula: C24H26N6OS
Molecular Weight: 446.57
* For research use only. Not for human or veterinary use.
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide - 941941-63-5](/images/structure/VC4867095.png)
CAS No. | 941941-63-5 |
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Molecular Formula | C24H26N6OS |
Molecular Weight | 446.57 |
IUPAC Name | N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbenzamide |
Standard InChI | InChI=1S/C24H26N6OS/c1-16(2)27-21-20-15-26-30(22(20)29-24(28-21)32-3)14-13-25-23(31)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3,(H,25,31)(H,27,28,29) |
Standard InChI Key | VRLFPYAEXNMJQO-UHFFFAOYSA-N |
SMILES | CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
The compound N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic molecule belonging to the pyrazolopyrimidine class, known for its diverse biological activities. This compound is of interest for potential therapeutic applications due to its structural similarity to other compounds in the same class, which have shown promise in treating diseases such as cancer, inflammation, and infectious diseases.
Potential Therapeutic Applications
Pyrazolopyrimidines are studied for their potential therapeutic applications due to their ability to interact with various biological targets. While specific data on N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is limited, compounds in this class have shown promise in areas such as:
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Cancer: Some pyrazolopyrimidines have been investigated for their anticancer properties, often acting as inhibitors of key enzymes involved in cancer cell proliferation.
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Inflammation: These compounds may also exhibit anti-inflammatory activity by targeting specific pathways involved in the inflammatory response.
Synthesis and Characterization
The synthesis of similar compounds involves several key steps:
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Formation of the Pyrazolopyrimidine Core: This is typically achieved through cyclization reactions involving appropriate precursors.
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Introduction of Functional Groups: Substitution reactions are used to introduce groups like isopropylamino and methylthio.
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Attachment of the Biphenyl Carboxamide Moiety: This step may involve coupling reactions using reagents like coupling agents and catalysts.
Characterization often involves techniques such as NMR and LC-MS to confirm the structure and purity of the compound.
Data Table for Similar Compounds
Compound | CAS Number | Molecular Weight | Molecular Formula |
---|---|---|---|
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide | 941948-09-0 | Not specified | Not specified |
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide | 946313-24-2 | 430.5 | C20H26N6O3S |
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide | 946364-04-1 | 336.5 | C15H24N6OS |
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